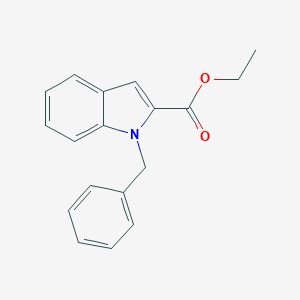

Indole-2-carboxylic acid, 1-benzyl-, ethyl ester

货号 B184695

CAS 编号:

17017-66-2

分子量: 279.3 g/mol

InChI 键: ZILCNJGUDMJWJT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Indole-2-carboxylic acid, 1-benzyl-, ethyl ester is an indole derivative . Indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents .

Synthesis Analysis

The synthesis of indole derivatives often involves analytical thin layer chromatography . Recrystallization from ethanol can be used to purify the compound .Molecular Structure Analysis

The molecular structure of indole-2-carboxylic acid, 1-benzyl-, ethyl ester is based on the indole ring system . The empirical formula is C9H7NO2 .Chemical Reactions Analysis

Indole derivatives are significant in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis

Esters, like indole-2-carboxylic acid, 1-benzyl-, ethyl ester, are polar but do not engage in hydrogen bonding with one another, so they have considerably lower boiling points than their isomeric carboxylic acids counterparts .科学研究应用

Biologically Active Compounds

- Scientific Field : Biochemistry and Pharmacology

- Application Summary : Indole derivatives have been used as biologically active compounds for the treatment of various health disorders, including cancer and microbial infections .

- Methods of Application : While the specific methods of application can vary, generally, these compounds are synthesized and then tested in vitro (in a controlled lab environment) and in vivo (in a living organism) for their biological activity .

- Results or Outcomes : Indole derivatives, both natural and synthetic, have shown various biologically vital properties. They have been found to be effective in treating a range of health conditions .

Synthesis of Alkaloids

- Scientific Field : Organic Chemistry

- Application Summary : Indole derivatives are used in the synthesis of selected alkaloids .

- Methods of Application : The specific methods of synthesis can vary widely depending on the type of alkaloid being synthesized .

- Results or Outcomes : The synthesis of indole derivatives has led to the creation of various alkaloids, which are significant in cell biology .

Organic Synthesis Intermediates

- Scientific Field : Organic Chemistry

- Application Summary : Indole-2-carboxylic acid esters and their derivatives serve as versatile intermediates in organic synthesis .

- Methods of Application : These compounds are synthesized and then used in various reactions to create other complex organic compounds .

- Results or Outcomes : Given their structural importance, diverse synthetic methods toward indole-2-carboxylic acid esters have been developed .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 1-benzylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-2-21-18(20)17-12-15-10-6-7-11-16(15)19(17)13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILCNJGUDMJWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168814 | |

| Record name | Indole-2-carboxylic acid, 1-benzyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indole-2-carboxylic acid, 1-benzyl-, ethyl ester | |

CAS RN |

17017-66-2 | |

| Record name | Indole-2-carboxylic acid, 1-benzyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017017662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-2-carboxylic acid, 1-benzyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1H-indole-2-carboxylic acid ethyl ester (1.89 g, 10.0 mmol) and benzylbromide (1.71 g, 10.0 mmol) in acetone (50 mL) was added cesium carbonate (3.26 g, 10.0 mmol). The mixture was heated to reflux overnight and then allowed to cool back to room temperature. The mixture was partitioned between ethyl acetate and brine and the layers were then separated. The aqueous layer was extracted with one additional portion of ethyl acetate. The organics were combined, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The crude material was purified by flash chromatography through silica gel using ethyl acetate/hexanes (0/100 gradient to 6/94) to give 1-benzyl-1H-indole-2-carboxylic acid ethyl ester (2.38 g, 85%) as a white solid. 1H NMR (400 MHz, CDCl3); δ 7.68 (d, 1H), 7.37-7.11 (m, 7H), 7.02 (d, 2H), 5.82 (s, 2H), 4.30 (q, 2H), 1.33 (t, 3H).

Yield

85%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)